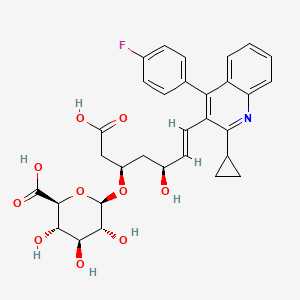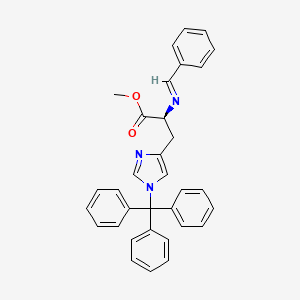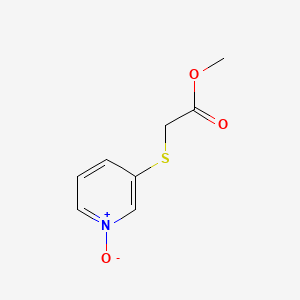
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is a chemical compound that belongs to the class of organic compounds known as chlorophenyl derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a hydroxybutyric acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorophenylacetic acid.
Formation of Hydroxybutyric Acid: The 4-chlorophenylacetic acid is then subjected to a series of reactions to introduce the hydroxybutyric acid moiety. This involves the use of reagents such as sodium hydroxide and various organic solvents.
Chirality Introduction: The (S)-enantiomer is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.
Final Step: The final step involves the conversion of the hydroxybutyric acid to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-4-oxobutyric acid.
Reduction: Formation of 3-(4-chlorophenyl)-4-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Chlorophenylacetic Acid: A precursor in the synthesis of (S)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt.
4-Chlorophenylbutyric Acid: A structurally similar compound with different functional groups.
4-Chlorophenylhydroxybutyric Acid: A compound with similar chemical properties but different biological activity.
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group and a hydroxybutyric acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
1346617-13-7 |
|---|---|
分子式 |
C10H10ClNaO3 |
分子量 |
236.627 |
IUPAC名 |
sodium;(3S)-3-(4-chlorophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m1./s1 |
InChIキー |
YNPCWJFLKBMRIL-DDWIOCJRSA-M |
SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
同義語 |
(S)-4-Chloro-β-(hydroxymethyl)benzenepropanoic Acid Sodium Salt; (S)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)






